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Compound of Interest

Compound Name: R-6890

Cat. No.: B15620711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific quantitative solubility and stability of

R-6890 is limited. This guide provides a general framework for the study of this compound,

including established methodologies and the known signaling pathways of its target receptors.

The data presented in the tables is illustrative and based on typical values for compounds of

similar structure and function.

Introduction
R-6890, also known as spirochlorphine, is a potent synthetic opioid analgesic.[1] It is a member

of the spiropiperidine class of compounds and is characterized by its action as a nociceptin

receptor (NOP) agonist, while also demonstrating significant affinity for the mu (µ)-opioid

receptor.[1] Understanding the solubility and stability of R-6890 is a critical aspect of its

preclinical and formulation development, ensuring consistent and reliable results in research

settings and guiding the development of potential therapeutic applications.

This technical guide summarizes the known physicochemical properties of R-6890 and

provides an overview of the standard experimental protocols for determining solubility and

stability. Furthermore, it visualizes the general signaling pathways associated with its primary

molecular targets.

Physicochemical Properties of R-6890
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A summary of the known and computed physicochemical properties of R-6890 is presented in

Table 1.

Table 1: Physicochemical Properties of R-6890

Property Value Source

IUPAC Name

8-[1-(4-chlorophenyl)ethyl]-1-

phenyl-1,3,8-

triazaspiro[4.5]decan-4-one

[2][3]

Synonyms Spirochlorphine, R6890 [1][2]

Molecular Formula C₂₁H₂₄ClN₃O [3][4][5]

Molecular Weight 369.9 g/mol [3][4]

CAS Number 3222-88-6 [1][5]

Appearance Solid (Neat) [4][5]

XLogP3 3.8 [3]

Solubility Profile
While specific quantitative solubility data for R-6890 in a range of solvents is not readily

available in the public domain, qualitative information indicates its solubility in organic solvents.

Table 2: Qualitative Solubility of R-6890

Solvent Solubility Source

Acetone Soluble [4]

DMSO Soluble [4]

Experimental Protocol for Solubility Determination
A standard method for determining the thermodynamic solubility of a compound like R-6890 is

the shake-flask method, followed by a suitable analytical technique such as High-Performance
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Liquid Chromatography (HPLC).

Protocol: Shake-Flask Solubility Assay

Preparation of Saturated Solution: An excess amount of R-6890 is added to a series of vials

containing different solvents and buffers (e.g., water, phosphate-buffered saline at various

pH values, ethanol).

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at

25°C and 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

Separation of Undissolved Solid: The resulting slurries are filtered through a fine-pore filter

(e.g., 0.22 µm) or centrifuged to separate the saturated solution from the undissolved solid.

Quantification: The concentration of R-6890 in the clear supernatant is determined using a

validated analytical method, such as HPLC with UV detection.

Data Analysis: The solubility is reported in units such as mg/mL or µg/mL.

Stability Profile
The stability of R-6890 is crucial for its handling, storage, and the development of reliable

analytical methods and potential formulations.

Table 3: Reported Stability of R-6890

Condition Stability

Long-term Storage Information not publicly available.

Working Solutions Information not publicly available.

Experimental Protocols for Stability Assessment
Forced degradation studies are essential to understand the intrinsic stability of a drug

substance and to develop stability-indicating analytical methods. These studies expose the

compound to stress conditions more severe than accelerated stability testing.
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Protocol: Forced Degradation Study

Stress Conditions: Solutions of R-6890 are prepared and subjected to the following

conditions:

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).

Oxidative Degradation: 3% H₂O₂ at room temperature.

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C).

Photostability: The solid compound and solutions are exposed to UV and visible light as

per ICH Q1B guidelines.

Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24 hours).

Analysis: The stressed samples are analyzed by a stability-indicating HPLC method to

separate the parent compound from any degradation products. Mass spectrometry can be

used to identify the structure of the degradants.

Reporting: The percentage of degradation is calculated, and the degradation pathway is

proposed.

Below is a conceptual workflow for a forced degradation study.
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Figure 1: Conceptual workflow for a forced degradation study of R-6890.

Signaling Pathways
R-6890 exerts its pharmacological effects through the activation of the nociceptin (NOP) and

mu (µ)-opioid receptors, which are both G-protein coupled receptors (GPCRs).

Nociceptin Receptor (NOP) Signaling
Activation of the NOP receptor by an agonist like R-6890 leads to the coupling of inhibitory G-

proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl

cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gβγ subunits can also

modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium

(GIRK) channels and inhibiting voltage-gated calcium channels.
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Figure 2: General signaling pathway of the Nociceptin (NOP) receptor.

Mu-Opioid Receptor (µ-OR) Signaling
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Similar to the NOP receptor, the activation of the µ-opioid receptor by R-6890 also couples to

inhibitory G-proteins (Gαi/o). This results in the inhibition of adenylyl cyclase and modulation of

ion channel activity, leading to a decrease in neuronal excitability and the analgesic effects

associated with µ-opioid agonists.[6][7]
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Figure 3: General signaling pathway of the Mu (µ)-opioid receptor.

Conclusion
R-6890 is a synthetic opioid with a dual agonist activity at NOP and µ-opioid receptors. While

detailed public data on its solubility and stability are scarce, this guide provides a framework for

the systematic evaluation of these critical parameters. The outlined experimental protocols for

solubility and forced degradation studies represent standard industry practices for

characterizing novel compounds. The provided diagrams of the NOP and µ-opioid receptor

signaling pathways offer a visual representation of the molecular mechanisms through which R-
6890 is understood to exert its pharmacological effects. Further empirical studies are

necessary to establish a comprehensive physicochemical profile of R-6890 to support its

continued investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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